molecular formula C19H15ClFN3O4S B2928398 2-(3-((4-chlorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-methylphenyl)acetamide CAS No. 1251611-76-3

2-(3-((4-chlorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-methylphenyl)acetamide

Cat. No. B2928398
CAS RN: 1251611-76-3
M. Wt: 435.85
InChI Key: JAANPVSBOSSKSX-UHFFFAOYSA-N
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Description

2-(3-((4-chlorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H15ClFN3O4S and its molecular weight is 435.85. The purity is usually 95%.
BenchChem offers high-quality 2-(3-((4-chlorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-((4-chlorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of sulfonamide derivatives, including compounds similar to 2-(3-((4-chlorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-methylphenyl)acetamide, in anticancer applications. A study by Ghorab et al. (2015) showcased the synthesis of various sulfonamide derivatives and their in vitro screening against breast and colon cancer cell lines, with some compounds demonstrating significant cytotoxic activity (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Antioxidant Activity

Mehvish and Kumar (2022) explored the synthesis of a series of pyridazinone derivatives, which included structures akin to the compound , demonstrating potent antioxidant activities in in-vitro settings (Mehvish & Kumar, 2022).

Antimicrobial Properties

Darwish et al. (2014) investigated new heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents. The study presented a series of synthesized compounds, including pyridone and thiazole derivatives, exhibiting promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Pharmaceutical Potential

Nafeesa et al. (2017) synthesized various acetamide derivatives, including compounds structurally related to 2-(3-((4-chlorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-methylphenyl)acetamide, and evaluated their pharmaceutical potential, particularly in terms of antibacterial properties (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).

Molecular Docking Studies

The compound's structural analogs have been used in molecular docking studies to understand their interactions with various biological targets. Mary et al. (2020) conducted a study involving benzothiazolinone acetamide analogs, which are structurally similar, to understand their interactions with biological receptors like Cyclooxygenase 1 (COX1) (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonyl-6-oxopyridazin-1-yl]-N-(4-fluoro-3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O4S/c1-12-10-14(4-7-16(12)21)22-17(25)11-24-19(26)9-8-18(23-24)29(27,28)15-5-2-13(20)3-6-15/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAANPVSBOSSKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((4-chlorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-methylphenyl)acetamide

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